molecular formula C26H22N2O2 B2980960 2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole CAS No. 379712-27-3

2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole

Cat. No. B2980960
CAS RN: 379712-27-3
M. Wt: 394.474
InChI Key: JQDQBYIJBXVEHC-UHFFFAOYSA-N
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Description

“2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains a methoxyphenyl group, a naphthalen-2-ylmethyl group, and a 1H-benzo[d]imidazole group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocyclic structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, compounds with similar structures can undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Synthesis of Naphthalene-Substituted Aromatic Esters

This compound can be used in the synthesis of naphthalene-substituted aromatic esters. The process involves Rh (iii)-catalyzed C–H bond naphthylation and cascade directing group transformation. This method allows for the creation of diverse naphthalene-substituted aromatic esters, which can be further functionalized and derivatized .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been studied for their antimicrobial properties. They are particularly relevant in the search for new antibacterial agents that possess a mechanism of action different from traditional antibiotics. This is crucial in the era of increasing drug-resistant bacterial infections .

Flavor Industry Applications

While not directly related to the exact compound , structurally similar compounds, such as sodium 2-(4-methoxyphenoxy)propanoate, have been assessed for safety and used as flavor ingredients. This suggests potential applications of the compound in flavor chemistry, pending further safety assessments .

Molecular Docking Studies

Molecular docking studies are essential for drug discovery, and compounds like 2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole can be used as ligands. These studies help in understanding the interaction between the compound and target proteins, aiding in the design of new drugs .

Development of Novel Antibacterial Agents

The structure of this compound, particularly the benzimidazole moiety, is significant in the development of novel antibacterial agents. It can be used to target key functional proteins in bacterial cell division, such as FtsZ, which is a potential target for new antibacterial drugs .

Antifungal Agent Research

Similar to its antibacterial applications, this compound could also be explored for its antifungal properties. The need for orally active antifungal agents that are effective against a broad array of systematic and superficial fungal infections makes this an area of interest for further research .

properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-(naphthalen-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-29-22-12-14-23(15-13-22)30-18-26-27-24-8-4-5-9-25(24)28(26)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-16H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDQBYIJBXVEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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